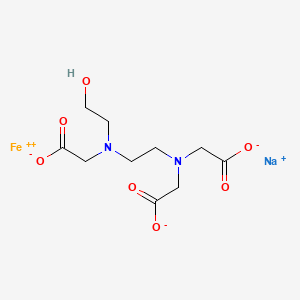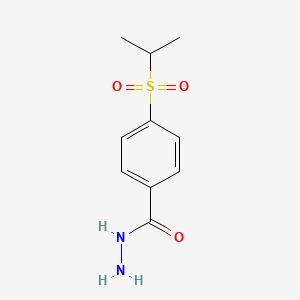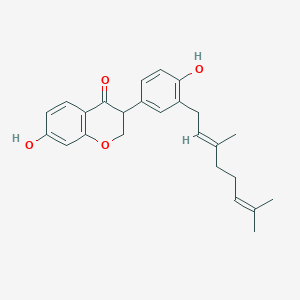
Tetrapterol E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapterol E is a prenylated isoflavanone isolated from the roots of Sophora tetraptera, a species belonging to the Fabaceae family . This compound has garnered attention due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrapterol E can be isolated using high-speed counter-current chromatography (HSCCC). The process involves a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 10:11:11:8 . The structure identification is performed using UV, IR, MS, 1H NMR, 13C NMR, and 2D NMR techniques .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale isolation and purification methods.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrapterol E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenation and alkylation reactions can be carried out using reagents like bromine (Br2) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Tetrapterol E has shown promise in various scientific research applications:
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Studies have demonstrated its potential as an anti-inflammatory and antioxidant agent.
Mécanisme D'action
The mechanism of action of Tetrapterol E involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune escape in cancer cells . Additionally, its antioxidant properties help in neutralizing free radicals, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Tetrapterol E is part of a group of prenylated isoflavanones isolated from Sophora species. Similar compounds include:
- Tetrapterol A
- Tetrapterol B
- Tetrapterol C
- Tetrapterol D
- Tetrapterol F
- Tetrapterol G
- Tetrapterol H
- Tetrapterol I
Uniqueness: this compound stands out due to its specific prenylation pattern and its potent biological activities, particularly its antiplasmodial and antioxidant properties .
Propriétés
Formule moléculaire |
C25H28O4 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O4/c1-16(2)5-4-6-17(3)7-8-19-13-18(9-12-23(19)27)22-15-29-24-14-20(26)10-11-21(24)25(22)28/h5,7,9-14,22,26-27H,4,6,8,15H2,1-3H3/b17-7+ |
Clé InChI |
SJLANBYUPRFSHO-REZTVBANSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2COC3=C(C2=O)C=CC(=C3)O)O)/C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C=CC(=C1)C2COC3=C(C2=O)C=CC(=C3)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)
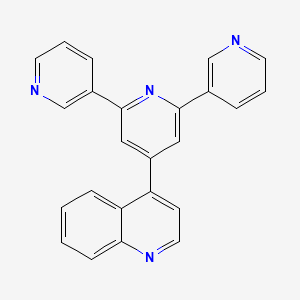
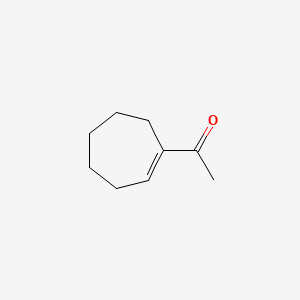
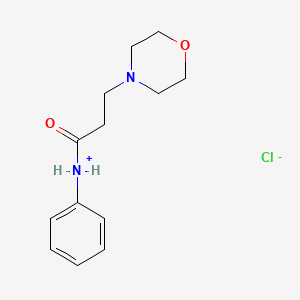
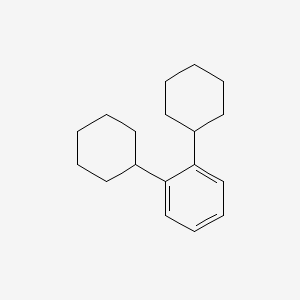
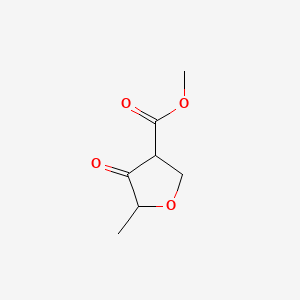


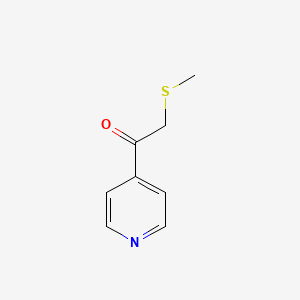
![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
